5-(2-Fluorophenoxy)pyridin-2-amine chemical structure and properties
5-(2-Fluorophenoxy)pyridin-2-amine chemical structure and properties
[1]
Abstract
5-(2-Fluorophenoxy)pyridin-2-amine is a specialized heterocyclic building block and a privileged scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting c-Met, ALK, and ROS1.[1] Characterized by a 2-aminopyridine "hinge-binding" motif and a lipophilic 5-phenoxy group, this molecule serves as a critical intermediate for optimizing potency and metabolic stability in drug candidates.[1] This guide provides an in-depth technical analysis of its structural properties, synthetic methodologies, and applications in pharmaceutical development.[2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The molecule consists of a pyridine ring substituted at the 2-position with a primary amine and at the 5-position with a 2-fluorophenoxy ether linkage.[1] The fluorine atom at the ortho-position of the phenoxy ring is strategically placed to block metabolic oxidation and modulate the conformation of the ether linkage.
Structural Data
| Property | Value |
| IUPAC Name | 5-(2-Fluorophenoxy)pyridin-2-amine |
| CAS Number | Not widely listed; related to 672945-75-4 (4-F analog) |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| SMILES | Nc1ccc(Oc2ccccc2F)cn1 |
| InChI Key | Predicted:[1][3] GJYQBDCLIHYVSB-UHFFFAOYSA-N (Analog) |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical for aminopyridines |
| Melting Point | 95–100 °C (Predicted) | Based on 4-fluoro analog |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Lipophilic, suitable for CNS penetration |
| pKa (Pyridine N) | 5.8 ± 0.5 | Reduced basicity vs. pyridine due to ether |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Low aqueous solubility |
Synthetic Methodologies
The synthesis of 5-(2-fluorophenoxy)pyridin-2-amine presents a challenge due to the electron-rich nature of the 2-aminopyridine ring, which deactivates the 5-position toward nucleophilic aromatic substitution (SNAr).[1] Two primary routes are employed: Copper-Catalyzed Ullmann Coupling (Route A) and Nitro-Precursor Reduction (Route B).[1]
Route A: Ullmann Coupling (Direct Functionalization)
This route utilizes a copper catalyst to couple 2-fluorophenol with a 5-halopyridine.[1] While shorter, it requires protection of the amine or careful control of conditions to prevent N-arylation.
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Reagents: 2-Amino-5-iodopyridine, 2-Fluorophenol, CuI (10 mol%), Ligand (e.g., N,N-dimethylglycine), Cs₂CO₃.
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Conditions: DMF or DMSO, 110°C, 12–24 h under Argon.
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Mechanism: Oxidative addition of Cu(I) to the aryl iodide, followed by ligand exchange with the phenoxide and reductive elimination.
Route B: SNAr on Nitro-Pyridine followed by Reduction (Preferred)
This route is more robust for scale-up.[1] The nitro group at the 2-position activates the pyridine ring for SNAr at the 5-position (if a leaving group like Br is present) or allows for Ullmann coupling without amine interference.[1]
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Step 1 (Ether Formation): 5-Bromo-2-nitropyridine + 2-Fluorophenol + K₂CO₃ (in DMF, 80°C).[1] Note: Direct SNAr is difficult at C5; Ullmann conditions are often still required.
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Step 2 (Reduction): 5-(2-Fluorophenoxy)-2-nitropyridine + Fe/NH₄Cl (EtOH/H₂O) or H₂/Pd-C.[1]
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Yield: Typically 60–75% overall.[1]
Visualization: Synthetic Pathways[2]
Reactivity & Stability
Chemical Reactivity[1]
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Nucleophilicity: The exocyclic amine at position 2 is the primary nucleophile.[1] It readily reacts with acyl chlorides, isocyanates, and sulfonyl chlorides to form amides, ureas, and sulfonamides—common motifs in kinase inhibitors.
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Electrophilic Substitution: The pyridine ring is electron-rich due to the amine.[1] Halogenation (e.g., bromination) typically occurs at the 3-position (ortho to the amine).
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Ether Stability: The diaryl ether linkage is chemically robust, resistant to hydrolysis under acidic or basic conditions, making it stable in biological systems.
Metabolic Stability
The 2-fluoro substituent on the phenoxy ring is critical.[1] It blocks metabolic hydroxylation at the susceptible ortho-position (a common clearance pathway for phenyl ethers) and sterically hinders the ether oxygen, potentially improving half-life (t1/2).
Applications in Drug Discovery[3][9]
This molecule is a "privileged structure" for designing ATP-competitive kinase inhibitors .[1]
Pharmacophore Mapping[1]
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Hinge Binder: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (e.g., Met residue in c-Met).
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Hydrophobic Occupancy: The 5-phenoxy group extends into the hydrophobic "back pocket" (Gatekeeper region) of the kinase ATP-binding site.[1]
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Target Specificity: Analogs of this structure are potent inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).[1]
Structural Analogs in Medicine
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Crizotinib (Xalkori): Uses a 2,6-dichloro-3-fluorophenoxy group attached to a pyridine core.[1]
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Glesatinib: Features a similar 5-phenoxy-2-aminopyridine scaffold.[1]
Visualization: Kinase Binding Mode
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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GHS Signal Word: WARNING .
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use in a fume hood with nitrile gloves and safety glasses.[1] Avoid dust formation.[1]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).
References
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Ullmann Coupling Methodologies: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols.[1] Organic Letters, 5(21), 3799–3802. Link
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Kinase Inhibitor Scaffolds: Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
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Aminopyridine Synthesis: Hartwig, J. F. (2008). Carbon-Heteroatom Bond-Forming Reactions Catalyzed by Palladium or Nickel.[1] Nature, 455, 314–322. Link
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Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link
